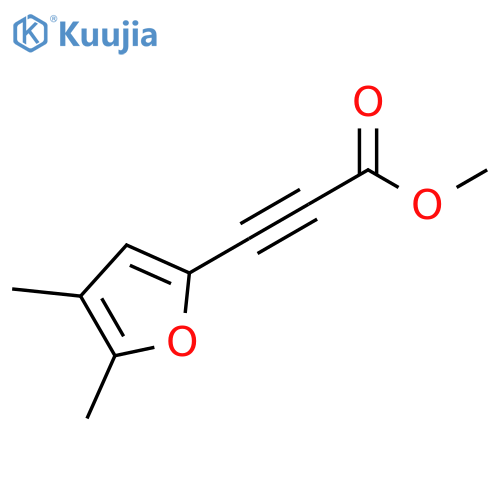

Cas no 2138149-78-5 (2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester)

2138149-78-5 structure

商品名:2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester

CAS番号:2138149-78-5

MF:C10H10O3

メガワット:178.184603214264

CID:5300142

2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester

-

- インチ: 1S/C10H10O3/c1-7-6-9(13-8(7)2)4-5-10(11)12-3/h6H,1-3H3

- InChIKey: WCCBVFCOJNOPCH-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C#CC1=CC(C)=C(C)O1

2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787270-10.0g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 10.0g |

$3929.0 | 2024-05-22 | |

| Enamine | EN300-787270-0.5g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 0.5g |

$877.0 | 2024-05-22 | |

| Enamine | EN300-787270-1.0g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 1.0g |

$914.0 | 2024-05-22 | |

| Enamine | EN300-787270-5.0g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 5.0g |

$2650.0 | 2024-05-22 | |

| Enamine | EN300-787270-2.5g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 2.5g |

$1791.0 | 2024-05-22 | |

| Enamine | EN300-787270-0.25g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 0.25g |

$840.0 | 2024-05-22 | |

| Enamine | EN300-787270-0.1g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 0.1g |

$804.0 | 2024-05-22 | |

| Enamine | EN300-787270-0.05g |

methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |

2138149-78-5 | 95% | 0.05g |

$768.0 | 2024-05-22 |

2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2138149-78-5 (2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量